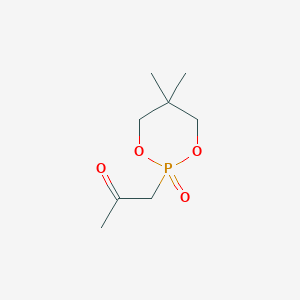
2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane
Übersicht
Beschreibung
2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane, also known as 2,2-Dimethylpropylene acetonylphosphonate, is a chemical compound with the molecular formula C₈H₁₅O₄P and a molecular weight of 206.18 g/mol . This compound is characterized by its unique structure, which includes a dioxaphosphorinane ring, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine in dry toluene . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorane derivatives.
Reduction: Reduction reactions can yield different phosphine oxide derivatives.
Substitution: The compound can participate in substitution reactions, where the acetonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various phosphorane and phosphine oxide derivatives, which have significant applications in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The dioxaphosphorinane ring structure plays a crucial role in its reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound is similar in structure but contains a chlorine atom, which alters its reactivity and applications.
®-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid: Another related compound with a different functional group, used in different synthetic applications.
Uniqueness
2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane is unique due to its acetonyl group, which provides distinct reactivity and potential for forming various derivatives. This uniqueness makes it valuable in both academic research and industrial applications .
Eigenschaften
IUPAC Name |
1-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O4P/c1-7(9)4-13(10)11-5-8(2,3)6-12-13/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUZWKGFVBSNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CP1(=O)OCC(CO1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H-1lambda5-imidazo[1,2-a]pyridin-1-ylium bromide](/img/structure/B3212941.png)
![1-(4-ethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H,8H-1lambda5-imidazo[1,2-a]pyridin-1-ylium bromide](/img/structure/B3212945.png)
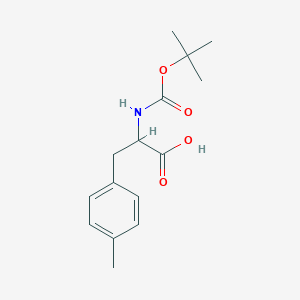


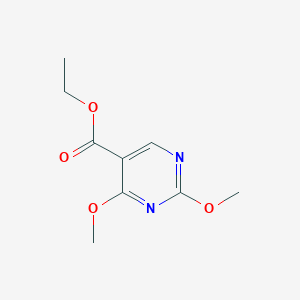
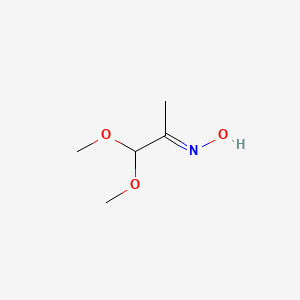

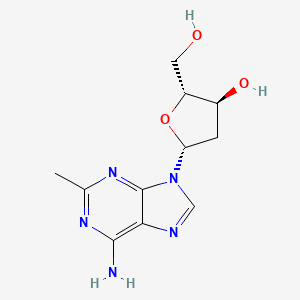


![4-({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-nitrobenzamide](/img/structure/B3213035.png)


